5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule featuring a thiazole ring, a methoxyphenyl group, and a dioxane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
The final step involves the formation of the dioxane-dione structure through a cyclization reaction, often facilitated by acidic or basic catalysts under controlled temperature conditions. The overall yield and purity of the compound can be optimized by adjusting reaction times, temperatures, and the stoichiometry of the reactants.
Industrial Production Methods
For industrial-scale production, the synthesis is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and high yield. Solvent selection, purification steps, and crystallization techniques are crucial to obtaining the compound in its pure form. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the thiazole ring or the methoxyphenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole ring.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism by which 5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
Compared to similar compounds, 5-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of a thiazole ring and a dioxane-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-17(2)23-14(20)12(15(21)24-17)8-18-16-19-13(9-25-16)10-4-6-11(22-3)7-5-10/h4-9H,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYMYMINDUAOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC=C(C=C3)OC)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.